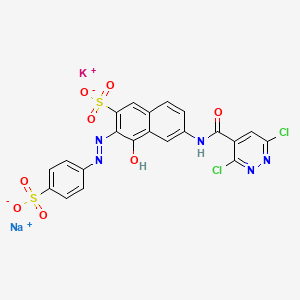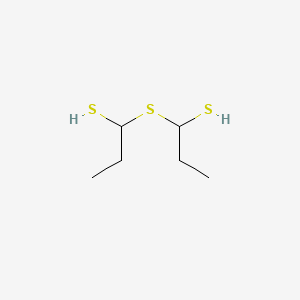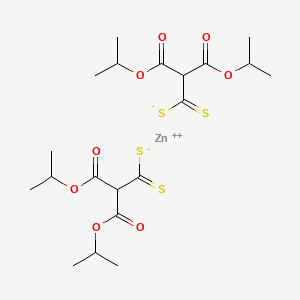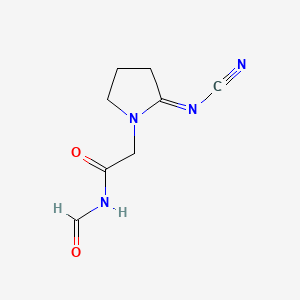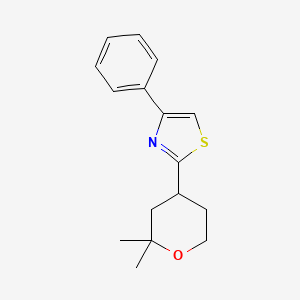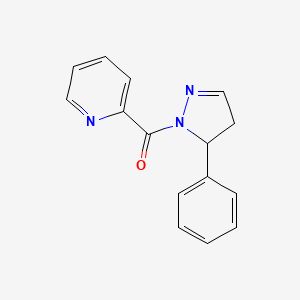
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is a complex organosilicon compound It features a unique structure that includes a fluorophenyl group, a methyl group, and a silacyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of p-fluoroaniline with a methacrylic acid derivative in the presence of a palladium catalyst. The process includes the formation of a p-fluorophenyldiazonium salt, which then reacts with the methacrylic acid derivative to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Its potential medicinal properties could be explored for therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is not well understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s ability to bind to these targets, while the silacyclopentane ring could influence its overall stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Pentafluorophenyl esters: These compounds share the fluorophenyl group and are used in various chemical reactions.
Perfluorinated compounds: These compounds lack C-H bonds and have unique properties due to their fluorine content.
Uniqueness
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is unique due to its combination of a fluorophenyl group, a methyl group, and a silacyclopentane ring. This structure imparts specific chemical and physical properties that differentiate it from other fluorinated compounds.
Propiedades
Número CAS |
84260-27-5 |
|---|---|
Fórmula molecular |
C9H12FNSSi |
Peso molecular |
213.35 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-2-methyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C9H12FNSSi/c1-13(11-6-7-12-13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 |
Clave InChI |
XUMDPFFVLMDFDN-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(NCCS1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





